

# A Comprehensive Spectroscopic Guide to 2,3,5-Trifluorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3,5-Trifluorobenzaldehyde**

Cat. No.: **B144080**

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## Introduction

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. **2,3,5-Trifluorobenzaldehyde** (CAS No. 126202-23-1) is a key aromatic building block utilized in the synthesis of complex molecules where such modulation is desired.<sup>[1][2]</sup> Its precise chemical structure and purity are foundational to the success of subsequent synthetic steps and the properties of the final product.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **2,3,5-Trifluorobenzaldehyde**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document not only presents the spectral data but also explains the underlying principles and experimental causality, ensuring that researchers, scientists, and drug development professionals can confidently identify and verify this critical reagent.

## Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical characteristics is the first step in its comprehensive analysis.

Property	Value	Reference
CAS Number	126202-23-1	
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O	
Molecular Weight	160.09 g/mol	
Boiling Point	165 °C	[3]
Density	1.407 g/mL at 25 °C	[3]
Refractive Index	n <sub>20/D</sub> 1.478	[3]

Below is the chemical structure with standardized numbering for unambiguous spectral assignment.

Caption: Structure of **2,3,5-Trifluorobenzaldehyde** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments including <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F are essential for complete characterization due to the prevalence of through-bond scalar (J) couplings between these nuclei.

## Expertise & Experience: Interpreting the Spectra

The presence of three distinct fluorine atoms creates a complex yet highly informative spectral pattern. The key to interpretation lies in analyzing the chemical shifts ( $\delta$ ), which indicate the electronic environment of each nucleus, and the coupling constants (J), which reveal connectivity.

- <sup>1</sup>H NMR: We expect to see signals for the aldehydic proton (-CHO) and the two aromatic protons (H4, H6). The aldehydic proton will appear significantly downfield (>9.5 ppm) and may show small couplings to the aromatic protons and fluorine atoms. The aromatic protons will be split by each other and by the neighboring fluorine atoms, resulting in complex multiplets.

- $^{13}\text{C}$  NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbon (C7) is characteristic, appearing far downfield ( $\sim 185\text{-}190$  ppm). The fluorinated carbons (C2, C3, C5) will appear as doublets (or more complex multiplets) due to one-bond  $^{1}\text{JCF}$  coupling, which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated carbons will also show smaller  $^{2}\text{JCF}$  or  $^{3}\text{JCF}$  couplings.
- $^{19}\text{F}$  NMR: This is often the most revealing spectrum. We expect three distinct signals for F2, F3, and F5. Their chemical shifts are indicative of their position on the ring. The signals will be split by couplings to the aromatic protons and potentially smaller through-space or long-range couplings to each other, providing definitive structural confirmation.<sup>[4]</sup> While specific experimental data is proprietary to suppliers, a typical spectrum can be predicted based on established principles.<sup>[5][6]</sup>

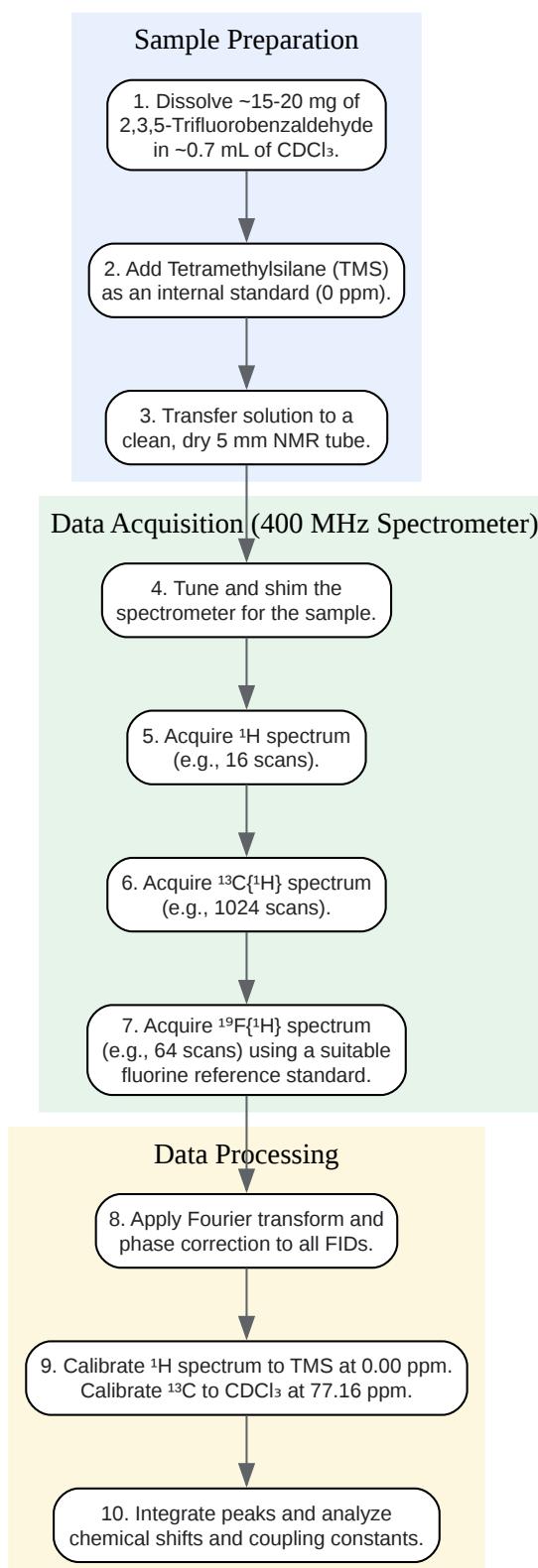
## Predicted Spectral Data Summary

The following table outlines the expected NMR spectral data based on established substituent effects and data from analogous fluorinated aromatic compounds.

Nucleus	Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity & Coupling Constants (J, Hz)
$^1\text{H}$	-CHO (H7)	~10.2	t, $^4\text{JHF} \approx 1\text{-}2$ Hz
Ar-H (H6)	~7.8	ddd, $^3\text{JHH} \approx 8$ , $^4\text{JHF} \approx 6$ , $^5\text{JHF} \approx 2$	
Ar-H (H4)	~7.6	ddd, $^3\text{JHH} \approx 8$ , $^3\text{JHF} \approx 9$ , $^4\text{JHF} \approx 6$	
$^{13}\text{C}$	-CHO (C7)	~186	d, $^2\text{JCF} \approx 25\text{-}30$ Hz
C-CHO (C1)	~128	m	
C-F (C2)	~158	ddd, $^1\text{JCF} \approx 255$ , $^2\text{JCF} \approx 20$ , $^2\text{JCF} \approx 4$	
C-F (C3)	~155	ddd, $^1\text{JCF} \approx 250$ , $^2\text{JCF} \approx 20$ , $^2\text{JCF} \approx 4$	
C-H (C4)	~118	d, $^2\text{JCF} \approx 22$ Hz	
C-F (C5)	~160	ddd, $^1\text{JCF} \approx 260$ , $^2\text{JCF} \approx 22$ , $^2\text{JCF} \approx 4$	
C-H (C6)	~120	d, $^2\text{JCF} \approx 25$ Hz	
$^{19}\text{F}$	F at C2	~ -115	m
F at C3	~ -130	m	
F at C5	~ -110	m	

## Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

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Caption: Standard workflow for NMR analysis of **2,3,5-Trifluorobenzaldehyde**.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.

## Expertise & Experience: Interpreting the Spectrum

The IR spectrum of **2,3,5-Trifluorobenzaldehyde** is dominated by absorptions from the aldehyde group, the aromatic ring, and the carbon-fluorine bonds.

- **Aldehyde Group:** The most prominent feature is the intense C=O (carbonyl) stretching vibration. For an aromatic aldehyde, this peak is expected at a slightly lower wavenumber than for a saturated aldehyde due to conjugation.<sup>[7]</sup> A value around 1700-1710 cm<sup>-1</sup> is typical.<sup>[8][9]</sup> Additionally, two weaker but highly diagnostic C-H stretching bands for the aldehyde proton are expected around 2700-2780 cm<sup>-1</sup> and 2800-2860 cm<sup>-1</sup>.<sup>[7]</sup>
- **Aromatic Ring:** Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1450-1600 cm<sup>-1</sup> region. Aromatic C-H stretching is observed as a weaker band just above 3000 cm<sup>-1</sup>.
- **C-F Bonds:** The C-F stretching vibrations are very strong and occur in the fingerprint region, typically between 1100-1300 cm<sup>-1</sup>. The presence of multiple strong bands in this region is a clear indicator of the trifluorinated structure.

## Spectral Data Summary

Based on publicly available spectra and established correlation tables, the key IR absorptions are summarized below.<sup>[10][11]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium-Weak	Aromatic C-H Stretch
~2860, ~2770	Weak	Aldehydic C-H Stretch (Fermi doublet) <a href="#">[12]</a>
~1705	Strong, Sharp	C=O Carbonyl Stretch (Conjugated)
~1600, ~1480	Medium-Strong	Aromatic C=C Ring Stretch
~1250, ~1150	Very Strong	C-F Stretch
~880	Strong	C-H Out-of-plane Bend

## Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that allows for rapid analysis of liquid or solid samples with minimal preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO<sub>2</sub>, H<sub>2</sub>O).
- Sample Application: Place a single drop of **2,3,5-Trifluorobenzaldehyde** directly onto the center of the ATR crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and offering insights into its structure.

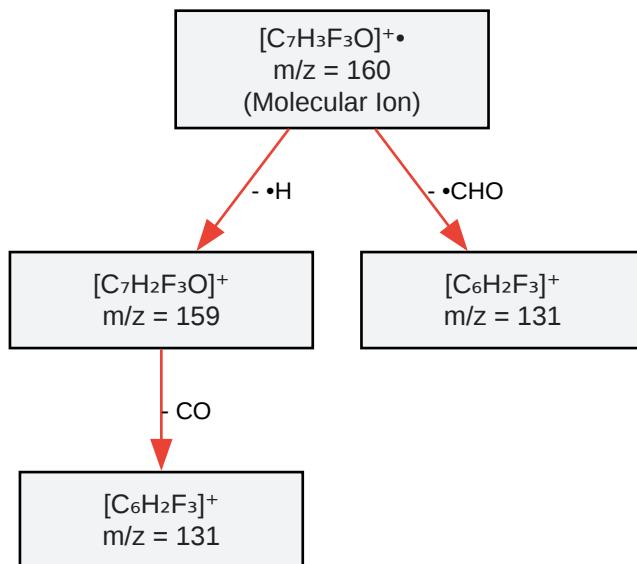
## Expertise & Experience: Interpreting the Spectrum

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

- Molecular Ion ( $M^{+\bullet}$ ): The parent peak, corresponding to the intact molecule, will be observed at  $m/z = 160$ . This peak should be relatively intense due to the stability of the aromatic ring.
- Key Fragments: The fragmentation of aromatic aldehydes typically proceeds through characteristic losses. We can confidently predict the following fragmentation pathways based on established principles for halogenated aromatic compounds.[\[13\]](#)[\[14\]](#)
  - $[M-1]^+$  ( $m/z$  159): Loss of the aldehydic hydrogen radical ( $\bullet H$ ) is a very common initial fragmentation step for aldehydes.
  - $[M-29]^+$  ( $m/z$  131): Loss of the entire aldehyde group as a formyl radical ( $\bullet CHO$ ) is also highly characteristic.
  - $[M-19]^+$  ( $m/z$  141): Loss of a fluorine radical ( $\bullet F$ ) is possible, though less common as a primary fragmentation than loss of H or CHO.
  - The resulting  $C_6H_2F_3^+$  ion ( $m/z$  131) can further fragment, but this will be the most significant fragment confirming the core structure.

## Proposed Fragmentation Pathway

The logical flow of fragmentation provides a structural fingerprint of the molecule.



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Caption: Primary fragmentation pathways for **2,3,5-Trifluorobenzaldehyde** in EI-MS.

## Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like **2,3,5-Trifluorobenzaldehyde**, as it provides separation from any potential impurities before mass analysis.

- Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
  - Injector: Set to 250 °C with a split ratio (e.g., 50:1).
  - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 400.
- Injection & Analysis: Inject 1  $\mu$ L of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

## Conclusion

The structural identity and purity of **2,3,5-Trifluorobenzaldehyde** can be unequivocally established through a synergistic application of NMR, IR, and MS. The characteristic downfield aldehyde proton in  $^1\text{H}$  NMR, the large C-F coupling constants in  $^{13}\text{C}$  NMR, and the three distinct signals in  $^{19}\text{F}$  NMR provide a definitive map of the molecular skeleton. This is corroborated by the strong C=O and C-F stretching vibrations in the IR spectrum. Finally, mass spectrometry confirms the molecular weight of 160 g/mol and shows a predictable fragmentation pattern involving the loss of the aldehyde group. Together, these techniques form a robust, self-validating protocol for the quality assurance of this essential synthetic building block.

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